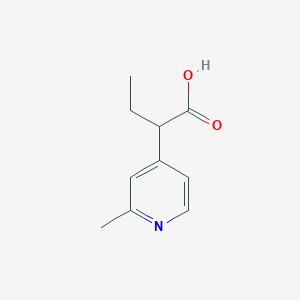

2-(2-Methylpyridin-4-yl)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-(2-methylpyridin-4-yl)butanoic acid |

InChI |

InChI=1S/C10H13NO2/c1-3-9(10(12)13)8-4-5-11-7(2)6-8/h4-6,9H,3H2,1-2H3,(H,12,13) |

InChI Key |

ZXMREHWRHUSTER-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=NC=C1)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Methylpyridin 4 Yl Butanoic Acid

Retrosynthetic Analysis and Strategic Disconnections of the Molecular Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(2-methylpyridin-4-yl)butanoic acid, two primary disconnections are considered logical.

The most apparent disconnection is at the Cα-C(pyridine) bond (Disconnection A), which separates the butanoic acid moiety from the 2-methylpyridine (B31789) ring. This approach suggests a nucleophilic substitution or a coupling reaction between a 2-methylpyridine synthon with an electrophilic charge at the 4-position (or a synthetic equivalent) and a nucleophilic synthon of a butanoic acid derivative.

Alternatively, a disconnection at the Cα-Cβ bond of the butanoic acid side chain (Disconnection B) can be envisioned. This strategy would involve the alkylation of a 2-(2-methylpyridin-4-yl)acetic acid derivative.

Table 1: Key Retrosynthetic Disconnections

| Disconnection | Bond Cleaved | Resulting Synthons | Potential Starting Materials |

| A | Cα-C(pyridine) | 2-methylpyridin-4-yl cation and a 2-carboxypropyl anion | 4-halo-2-methylpyridine and diethyl malonate or a related butanoic acid precursor. |

| B | Cα-Cβ (in side chain) | 2-(2-methylpyridin-4-yl)acetyl synthon and an ethyl cation | 2-(2-methylpyridin-4-yl)acetic acid ester and an ethyl halide. |

These retrosynthetic pathways form the basis for the conventional synthesis routes discussed in the following section.

Conventional Synthesis Routes

Based on the retrosynthetic analysis, several conventional synthesis routes can be proposed for the preparation of this compound. These routes focus on the strategic functionalization of the pyridine (B92270) ring and the construction and attachment of the butanoic acid side chain.

A common strategy involves starting with a pre-functionalized 2-methylpyridine ring. One plausible approach begins with 2-methyl-4-cyanopyridine.

Alkylation of a Pyridine Acetonitrile (B52724) Derivative: 2-methyl-4-cyanopyridine can be reduced to 2-methyl-4-(aminomethyl)pyridine, which can then be converted to the corresponding acetonitrile, (2-methylpyridin-4-yl)acetonitrile. The methylene (B1212753) group of the acetonitrile is acidic and can be deprotonated with a strong base like sodium amide or lithium diisopropylamide (LDA) to form a carbanion. This carbanion can then be alkylated with an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group at the alpha position.

Hydrolysis: The resulting 2-(2-methylpyridin-4-yl)butanenitrile can then be hydrolyzed under acidic or basic conditions to yield the desired this compound.

Table 2: Synthesis via Pyridine Acetonitrile Derivative

| Step | Reactants | Reagents and Conditions | Product |

| 1 | (2-methylpyridin-4-yl)acetonitrile, Ethyl bromide | 1. LDA, THF, -78 °C; 2. CH₃CH₂Br | 2-(2-methylpyridin-4-yl)butanenitrile |

| 2 | 2-(2-methylpyridin-4-yl)butanenitrile | H₂SO₄ (aq), heat | This compound |

An alternative approach focuses on building the butanoic acid chain onto the pyridine ring. This can be achieved through a malonic ester synthesis.

Reaction with Diethyl Malonate: 4-chloro-2-methylpyridine (B118027) can be reacted with the sodium salt of diethyl malonate. The halide is displaced by the malonate carbanion to form diethyl 2-(2-methylpyridin-4-yl)malonate.

Alkylation: The remaining acidic proton on the malonate can be removed with a base, and the resulting carbanion can be alkylated with ethyl iodide.

Hydrolysis and Decarboxylation: The resulting diethyl 2-ethyl-2-(2-methylpyridin-4-yl)malonate is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield this compound.

A more direct approach involves the alkylation of a 2-(2-methylpyridin-4-yl)acetic acid ester. The ester can be deprotonated at the α-position with a strong base, followed by reaction with an ethyl halide. Subsequent hydrolysis of the ester furnishes the target carboxylic acid. libretexts.org

While specific catalyst-free and solvent-free protocols for the synthesis of this compound are not extensively documented in the literature, the principles of green chemistry encourage the exploration of such methods. In theory, some of the proposed reaction steps could be adapted to be performed under solvent-free conditions, for instance, by using a solid-supported base for the alkylation steps or by employing microwave irradiation to accelerate the reactions, potentially reducing the need for a solvent. However, the feasibility and efficiency of such protocols would require experimental validation.

Asymmetric Synthesis of Chiral this compound

The C2 carbon of the butanoic acid side chain is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The asymmetric synthesis of a specific enantiomer is often crucial for pharmaceutical applications.

A well-established method for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral this compound, a chiral auxiliary, such as an Evans oxazolidinone, can be employed. wikipedia.org

Acylation of the Chiral Auxiliary: (2-methylpyridin-4-yl)acetic acid is first converted to its acid chloride, which then reacts with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyloxazolidinone.

Diastereoselective Alkylation: The N-acyloxazolidinone is then treated with a base, such as sodium hexamethyldisilazide (NaHMDS), to form a chiral enolate. The bulky chiral auxiliary blocks one face of the enolate, leading to a highly diastereoselective alkylation upon reaction with an ethyl halide.

Removal of the Chiral Auxiliary: The chiral auxiliary is then cleaved, typically by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched this compound. The chiral auxiliary can often be recovered and reused. nih.gov

Table 3: Asymmetric Synthesis Using a Chiral Auxiliary

| Step | Reactants | Reagents and Conditions | Product |

| 1 | (2-methylpyridin-4-yl)acetic acid, Chiral oxazolidinone | 1. (COCl)₂, cat. DMF; 2. n-BuLi, THF | Chiral N-acyloxazolidinone |

| 2 | Chiral N-acyloxazolidinone, Ethyl iodide | NaHMDS, THF, -78 °C | Diastereomerically enriched alkylated product |

| 3 | Alkylated product | LiOH, H₂O₂, THF/H₂O | Enantiomerically enriched this compound |

Enantioselective Catalytic Methods for Chiral Induction

The creation of the chiral center at the α-position of the butanoic acid chain is a critical step in the synthesis of enantiomerically pure this compound. Several catalytic asymmetric strategies can be envisioned for this transformation, drawing from established methods for the synthesis of α-aryl carboxylic acids. researchgate.netorganic-chemistry.orgrsc.org

Another powerful strategy is the use of chiral auxiliaries . wikipedia.orgsigmaaldrich.com In this approach, a prochiral starting material is covalently bonded to a chiral auxiliary, a molecule that directs the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a potential precursor could be a derivative of 2-(2-methylpyridin-4-yl)acetic acid. This precursor could be attached to a chiral auxiliary, such as an Evans oxazolidinone, to form an amide. wikipedia.org Subsequent diastereoselective alkylation of the enolate of this amide with an ethyl halide would introduce the ethyl group at the α-position with a high degree of stereocontrol. Finally, removal of the chiral auxiliary would yield the desired enantiomer of this compound.

The following table summarizes hypothetical enantioselective catalytic methods for the synthesis of this compound.

| Method | Precursor | Catalyst/Auxiliary | Key Transformation |

| Asymmetric Hydrogenation | 2-(2-Methylpyridin-4-yl)-2-butenoic acid | Chiral Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand | Enantioselective reduction of the C=C double bond |

| Chiral Auxiliary-Mediated Alkylation | 2-(2-Methylpyridin-4-yl)acetyl derivative | Evans Oxazolidinone or other chiral auxiliary | Diastereoselective alkylation of the enolate |

Advanced Synthetic Techniques and Methodologies

Modern synthetic chemistry is increasingly focused on the development of more efficient, sustainable, and safer processes. Photocatalysis and continuous flow chemistry are two such advanced techniques that could be applied to the synthesis of this compound and its derivatives.

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govresearchgate.net While a direct photocatalytic synthesis of this compound has not been reported, several strategies could be envisioned for the synthesis of its derivatives.

One potential application is the late-stage functionalization of the pyridine ring. For instance, photoredox-mediated Minisci-type reactions could be used to introduce alkyl or other functional groups onto the pyridine ring of a pre-existing 2-arylbutanoic acid scaffold. nih.gov Another approach could involve the photocatalytic generation of pyridyl radicals from a suitable precursor, which could then participate in coupling reactions. acs.orgacs.org For example, a 4-halo-2-methylpyridine derivative could be used to generate a 2-methylpyridin-4-yl radical, which could then be coupled with a suitable butanoic acid-derived radical precursor.

The following table outlines potential photocatalytic strategies for the synthesis of derivatives of this compound.

| Photocatalytic Method | Potential Application | Key Intermediate |

| Minisci-type Reaction | Functionalization of the pyridine ring | Pyridinium (B92312) radical cation |

| Pyridyl Radical Coupling | Formation of the pyridine-butanoic acid bond | 2-Methylpyridin-4-yl radical |

| C-H Functionalization | Direct introduction of substituents on the pyridine ring | Pyridinyl radical |

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comflinders.edu.auyoutube.com The synthesis of this compound could benefit from the implementation of flow processes at various stages.

For example, the carboxylation of a suitable precursor, such as a 4-substituted-2-methylpyridine, could be performed in a continuous flow reactor using carbon dioxide. durham.ac.uk This would allow for precise control of the reaction pressure and temperature, leading to improved yields and safety. Additionally, multi-step syntheses could be telescoped into a continuous flow sequence, minimizing the need for isolation and purification of intermediates. flinders.edu.au

A flow process could also be developed for the N-oxidation of the pyridine ring, a common derivatization strategy. The use of a packed-bed microreactor with a solid-supported catalyst could enable a safer and more efficient N-oxidation process compared to batch methods. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Derivatization Strategies of this compound

The functional groups present in this compound, namely the carboxylic acid and the pyridine nitrogen, offer multiple opportunities for derivatization to modulate its physicochemical and biological properties.

The carboxylic acid group is a versatile functional handle that can be readily transformed into a variety of other functional groups. Standard transformations include the formation of esters and amides . Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using a coupling agent. Amide formation can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). mdpi.commdpi.com

The following table provides examples of common functional group transformations of the carboxylic acid moiety.

| Derivative | Reagents and Conditions |

| Methyl Ester | Methanol, catalytic sulfuric acid, heat |

| Ethylamide | Ethylamine, EDC, dichloromethane |

| Benzyl Ester | Benzyl bromide, cesium carbonate, DMF |

| Morpholinyl Amide | Morpholine, DCC, dichloromethane |

The lone pair of electrons on the pyridine nitrogen atom allows for two primary types of chemical modifications: N-oxidation and quaternization .

N-oxidation involves the treatment of the pyridine with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperbenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid, to form the corresponding pyridine N-oxide. organic-chemistry.orgorgsyn.orgarkat-usa.orgwikipedia.org The N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions.

Quaternization is the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a quaternary pyridinium salt. nih.govgoogle.comnih.govresearchgate.net This transformation introduces a positive charge on the nitrogen atom and significantly changes the molecule's polarity and reactivity. The choice of the alkylating agent allows for the introduction of a wide variety of substituents at the nitrogen atom.

Advanced Spectroscopic and Structural Characterization of 2 2 Methylpyridin 4 Yl Butanoic Acid

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of 2-(2-Methylpyridin-4-yl)butanoic acid is characterized by a series of distinct absorption bands that correspond to the vibrational modes of its constituent functional groups. The most prominent feature is a broad absorption band typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding.

The carbonyl (C=O) stretching vibration of the carboxylic acid provides a strong, sharp absorption band, generally appearing around 1700-1725 cm⁻¹. The exact position of this band can be influenced by the electronic environment and potential dimerization. Aromatic C-H stretching vibrations from the pyridine (B92270) ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butanoic acid chain and the methyl group will be observed in the 2850-2960 cm⁻¹ range.

The pyridine ring itself gives rise to characteristic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. Furthermore, C-H bending vibrations, both in-plane and out-of-plane, for the substituted pyridine ring will produce signals in the fingerprint region (below 1400 cm⁻¹), which are diagnostic for the substitution pattern.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch (Pyridine) |

| ~2960-2850 | Medium-Strong | Aliphatic C-H Stretch (Butanoic acid chain and Methyl group) |

| ~3300-2500 | Broad, Strong | O-H Stretch (Carboxylic acid) |

| ~1725-1700 | Strong | C=O Stretch (Carboxylic acid) |

| ~1600-1400 | Medium-Strong | C=C and C=N Ring Stretching (Pyridine) |

| ~1450-1380 | Medium | C-H Bending (Aliphatic) |

| ~1300-1200 | Medium | C-O Stretch (Carboxylic acid) |

| ~900-650 | Medium-Strong | Aromatic C-H Out-of-Plane Bending |

Raman Spectroscopic Studies

Complementing the FT-IR data, Raman spectroscopy provides valuable information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the pyridine moiety are typically strong and well-defined in the Raman spectrum. The symmetric stretching of the C=C and C=N bonds of the pyridine ring will give rise to intense bands.

While the O-H stretch is generally weak in Raman spectra, the C=O stretch of the carboxylic acid will be observable. The aliphatic C-H stretching and bending vibrations will also be present. A significant advantage of Raman spectroscopy is the ability to analyze samples in aqueous solutions, which can be beneficial for studying the ionization state of the carboxylic acid and pyridine nitrogen.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100-3050 | Medium | Aromatic C-H Stretch (Pyridine) |

| ~2950-2870 | Strong | Aliphatic C-H Stretch |

| ~1700-1680 | Weak | C=O Stretch (Carboxylic acid) |

| ~1610, ~1550 | Strong | C=C and C=N Ring Stretching (Pyridine) |

| ~1000 | Strong | Ring Breathing Mode (Pyridine) |

| ~1450 | Medium | C-H Bending (Aliphatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound will display a set of distinct signals, each corresponding to a unique proton environment. The chemical shift, multiplicity (splitting pattern), and integration of these signals are key to assigning the structure.

The proton of the carboxylic acid (COOH) is expected to be the most downfield signal, typically appearing as a broad singlet between 10-12 ppm. The aromatic protons on the pyridine ring will resonate in the aromatic region (7.0-8.5 ppm). Due to the substitution pattern, three distinct aromatic signals are expected. The proton at position 6 will likely be a doublet, the one at position 5 a doublet of doublets, and the one at position 3 a singlet or a narrow doublet.

The methine proton (CH) of the butanoic acid chain, being adjacent to both the pyridine ring and the carboxylic acid, will be deshielded and is expected to appear as a triplet around 3.5-4.0 ppm. The methylene (B1212753) protons (CH₂) will show a more complex multiplet pattern in the range of 1.8-2.2 ppm. The terminal methyl group (CH₃) of the butanoic acid chain will be the most upfield signal, appearing as a triplet around 0.9-1.2 ppm. The methyl group attached to the pyridine ring will resonate as a singlet around 2.5 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Broad Singlet | 1H | COOH |

| ~8.4 | Doublet | 1H | Pyridine H-6 |

| ~7.2 | Doublet of Doublets | 1H | Pyridine H-5 |

| ~7.1 | Singlet | 1H | Pyridine H-3 |

| ~3.8 | Triplet | 1H | -CH(COOH)- |

| ~2.5 | Singlet | 3H | Pyridine -CH₃ |

| ~2.0 | Multiplet | 2H | -CH₂- |

| ~1.0 | Triplet | 3H | -CH₂CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected in the range of 175-185 ppm. The aromatic carbons of the pyridine ring will resonate between 120-160 ppm. The carbon bearing the methyl group (C-2) and the carbon attached to the butanoic acid (C-4) will have distinct chemical shifts from the other pyridine carbons.

The methine carbon of the butanoic acid chain will appear around 40-50 ppm. The methylene and methyl carbons of the ethyl group will be found further upfield, typically between 10-30 ppm. The methyl carbon on the pyridine ring will also resonate in this upfield region.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | COOH |

| ~158 | Pyridine C-2 |

| ~150 | Pyridine C-6 |

| ~148 | Pyridine C-4 |

| ~125 | Pyridine C-5 |

| ~122 | Pyridine C-3 |

| ~45 | -CH(COOH)- |

| ~28 | -CH₂- |

| ~24 | Pyridine -CH₃ |

| ~12 | -CH₂CH₃ |

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR spectra and to establish the connectivity within the molecule, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methine proton and the adjacent methylene protons, and between the methylene protons and the terminal methyl protons of the butanoic acid chain. It would also show correlations between adjacent protons on the pyridine ring (e.g., H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.8 ppm would correlate with the carbon signal at ~45 ppm, confirming the assignment of the methine group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different parts of the molecule. For instance, the methine proton of the butanoic acid chain should show a correlation to the C-4 carbon of the pyridine ring, confirming the point of attachment. It would also show correlations to the carbonyl carbon. The protons of the methyl group on the pyridine ring would show correlations to C-2 and C-3 of the ring.

By combining the information from these advanced NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can elucidate the molecular weight and elemental composition of a compound and provide insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique suitable for analyzing polar molecules like this compound. In a typical ESI-MS experiment, the compound would be expected to be observed as a protonated molecule, [M+H]⁺. The resulting mass spectrum would confirm the molecular weight of the compound. Further analysis through tandem mass spectrometry (MS/MS) would involve the fragmentation of the parent ion to reveal structural information. However, no specific ESI-MS fragmentation data for this compound has been reported in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas chromatography-mass spectrometry is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which may have limited volatility, derivatization is often necessary to convert it into a more volatile form suitable for GC analysis. This would allow for the assessment of its purity and the identification of any volatile impurities. Specific retention times and mass spectra for this compound or its derivatives under defined GC-MS conditions are not currently available in scientific publications.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, which can be used to determine the elemental formula of a compound. For this compound (C₁₀H₁₃NO₂), HRMS would be able to confirm this chemical formula by providing an exact mass measurement with a high degree of confidence. While the theoretical exact mass can be calculated, experimental HRMS data for this specific compound has not been found in the public domain.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon the absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy of this compound would be expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the pyridine ring. The position and intensity of these absorption maxima (λmax) provide information about the conjugated system. While studies on other 2-methylpyridine (B31789) derivatives exist, the specific UV-Vis absorption spectrum for this compound has not been documented in the available literature.

Theoretical Chemistry and Computational Studies of 2 2 Methylpyridin 4 Yl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties. Among the most powerful and widely used methods is Density Functional Theory (DFT), which offers a balance of accuracy and computational efficiency. chemmethod.comtandfonline.com

Density Functional Theory (DFT) for Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through geometry optimization. DFT methods, particularly using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), are highly effective for this purpose. chemmethod.comresearchgate.net This process systematically alters the bond lengths, bond angles, and dihedral angles of an initial structure to find the configuration with the lowest possible energy on the potential energy surface. The resulting optimized geometry corresponds to the most stable conformation of the molecule. researchgate.net For 2-(2-Methylpyridin-4-yl)butanoic acid, this would reveal the precise spatial relationship between the pyridine (B92270) ring and the butanoic acid side chain.

| Parameter | Bond/Angle | Illustrative Value |

|---|---|---|

| Bond Lengths (Å) | C=O (carboxyl) | 1.215 |

| C-O (carboxyl) | 1.350 | |

| O-H (carboxyl) | 0.970 | |

| C-N (pyridine ring) | 1.340 | |

| Bond Angles (°) | O=C-O (carboxyl) | 124.5 |

| C-O-H (carboxyl) | 106.0 | |

| C-N-C (pyridine ring) | 117.0 |

Analysis of Electronic Structure (HOMO-LUMO Orbitals, Band Gap)

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would likely be distributed over the electron-accepting carboxylic acid group and the aromatic system.

| Parameter | Illustrative Energy (eV) |

|---|---|

| EHOMO | -6.55 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.75 |

Computational Prediction and Correlation of Vibrational Frequencies and NMR Chemical Shifts

DFT calculations are a powerful tool for predicting the vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of molecules. nih.gov The calculation of harmonic vibrational frequencies helps in the assignment of experimental IR and Raman spectra. mdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of functional groups. scirp.org Often, calculated frequencies are scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. nih.gov Key vibrational modes for this compound would include the broad O-H stretch and the strong C=O stretch of the carboxylic acid group, as well as characteristic C-H and ring stretching modes of the methylpyridine moiety. pressbooks.pub

Similarly, NMR chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. psu.edu Theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane, TMS) and can be directly compared to experimental spectra, aiding in the structural elucidation and assignment of complex molecules. mdpi.com

| Analysis | Functional Group/Proton/Carbon | Vibrational Frequency (cm⁻¹, Scaled) | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

|---|---|---|---|---|

| Vibrational Frequencies | O-H stretch (Carboxyl) | ~3450 (broad) | - | - |

| C-H stretch (Aromatic) | ~3050 | - | - | |

| C-H stretch (Aliphatic) | ~2950 | - | - | |

| C=O stretch (Carboxyl) | ~1720 | - | - | |

| NMR Chemical Shifts | -COOH | - | ~12.0 | ~175 |

| Pyridine-H | - | 7.0 - 8.5 | 120 - 150 | |

| -CH₃ | - | ~2.5 | ~20 | |

| -CH₂-CH₃ | - | 0.9 - 2.0 | 10 - 40 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the surface of the molecule's electron density, using a color scale to indicate regions of different electrostatic potential. MEP maps are invaluable for identifying reactive sites:

Negative Regions (Red/Yellow): These areas are rich in electrons and correspond to sites susceptible to electrophilic attack. For this compound, these would be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group. researchgate.netmdpi.com

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The most positive region is typically found around the acidic hydrogen atom of the carboxyl group. researchgate.net

Neutral Regions (Green): These areas have a near-zero potential and are generally less reactive.

By analyzing the MEP map, one can predict how the molecule will interact with other reagents, substrates, or biological receptors.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Intermolecular Charge Transfer

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals corresponding to Lewis structures (bonds, lone pairs, core orbitals). scirp.orgchemmethod.com A key feature of NBO analysis is its ability to quantify electron delocalization and charge transfer interactions using second-order perturbation theory. researchgate.net This analysis calculates the stabilization energy (E⁽²⁾) associated with the "donation" of electron density from a filled (donor) NBO to an empty (acceptor) NBO. scirp.org

| Donor NBO (i) | Acceptor NBO (j) | Illustrative E⁽²⁾ (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C-C)ring | ~25.5 | Lone Pair Delocalization |

| π(C-C)ring | π(C-N)ring | ~20.0 | π-conjugation |

| σ(C-H)methyl | σ*(C-C)ring | ~5.0 | Hyperconjugation |

Assessment of Non-Linear Optical (NLO) Properties

Molecules that exhibit a strong response to an applied electric field may possess Non-Linear Optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. ias.ac.in Computational methods can predict these properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). journaleras.com

Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order NLO response. A large β value is a primary indicator of a potentially useful NLO material. journaleras.com

Molecules with significant intramolecular charge transfer, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system, tend to have large hyperpolarizability values. rsc.org The structure of this compound, with its pyridine ring and carboxylic acid group, suggests it could exhibit NLO properties. The magnitude of its calculated β value, often compared to that of a standard like urea, would indicate its potential for NLO applications. tandfonline.comjournaleras.com

| Property | Illustrative Calculated Value |

|---|---|

| Dipole Moment (μ) | ~3.50 Debye |

| Mean Polarizability (α) | ~15.0 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | ~8.0 x 10⁻³⁰ esu |

Computational Studies of Intermolecular Recognition and Supramolecular Interactions

Computational chemistry provides a powerful lens for examining the intricate non-covalent interactions that govern the supramolecular assembly of this compound. These studies are crucial for understanding its crystal packing and potential interactions in a biological context. Theoretical models allow for the detailed characterization of hydrogen bonds, π-stacking, and van der Waals forces, which collectively dictate the molecule's solid-state architecture and its recognition properties.

Hydrogen bonds are among the most significant intermolecular forces directing the crystal structure of this compound, owing to the presence of both a carboxylic acid group and a pyridine nitrogen atom. The carboxylic acid moiety is a potent hydrogen bond donor (via the hydroxyl group) and acceptor (via the carbonyl oxygen). libretexts.org

Computational studies typically reveal the formation of robust hydrogen-bonded dimers. Specifically, the carboxylic acid groups of two separate molecules interact to form a cyclic motif, a common feature in carboxylic acid crystal structures. libretexts.org This primary interaction is characterized by two strong O-H···O hydrogen bonds.

Beyond this primary dimer formation, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This allows for the formation of extended networks where the carboxylic acid hydroxyl group of one molecule interacts with the pyridine nitrogen of another. These interactions, along with weaker C-H···O and C-H···N contacts, contribute to the formation of a complex three-dimensional supramolecular architecture. mdpi.com

Table 1: Predicted Hydrogen Bond Geometries in a Supramolecular Dimer of this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| O-H (Carboxyl) | H | O=C (Carboxyl) | 0.98 | 1.65 | 2.63 | 175 |

| O-H (Carboxyl) | H | N (Pyridine) | 0.98 | 1.80 | 2.78 | 170 |

| C-H (Pyridine) | H | O=C (Carboxyl) | 1.08 | 2.45 | 3.50 | 160 |

Note: The data in this table is representative and based on typical values found in computational studies of similar pyridine-carboxylic acid compounds.

The aromatic pyridine ring of this compound is capable of engaging in π-stacking interactions. These interactions, while generally weaker than hydrogen bonds, play a crucial role in the close packing of molecules within the crystal lattice. Computational models can identify and quantify these interactions, which typically occur in two main geometries: face-to-face and edge-to-face (T-shaped).

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal environment. mdpi.comnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red areas on the dnorm surface indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds and other strong interactions. mdpi.com

For this compound, the fingerprint plot is expected to be dominated by sharp spikes corresponding to the strong O-H···O and O-H···N hydrogen bonds. A large, diffuse region would represent the numerous H···H contacts, reflecting the importance of van der Waals forces. Other significant contributions would come from C···H/H···C and N···H/H···N contacts. mdpi.com The shape index of the Hirshfeld surface can also be used to identify potential π-π stacking interactions, which appear as adjacent red and blue triangles. mdpi.com

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description |

| O···H / H···O | 35 - 45% | Primarily represents strong O-H···O and O-H···N hydrogen bonds. mdpi.com |

| H···H | 25 - 35% | Represents van der Waals interactions and dispersion forces. |

| C···H / H···C | 15 - 25% | Includes weaker C-H···O hydrogen bonds and general van der Waals contacts. nih.gov |

| N···H / H···N | 5 - 10% | Corresponds to C-H···N interactions and other close contacts involving nitrogen. mdpi.com |

| C···C | < 5% | May indicate the presence of π-π stacking interactions. |

| Other | < 5% | Includes minor contacts such as O···C, N···C, etc. |

Note: These percentages are hypothetical and represent typical values for organic molecules with similar functional groups based on published Hirshfeld analyses.

Reactivity and Chemical Transformations of 2 2 Methylpyridin 4 Yl Butanoic Acid

Acid-Base Properties and Salt Formation

2-(2-Methylpyridin-4-yl)butanoic acid is an amphoteric molecule, meaning it possesses both acidic and basic properties. The carboxylic acid moiety (-COOH) is acidic, while the nitrogen atom of the pyridine (B92270) ring is basic.

The acidity of the carboxylic acid group is influenced by the electron-withdrawing nature of the pyridine ring. The pKa of the conjugate acid of 4-methylpyridine (B42270) is approximately 5.98, which is slightly more basic than pyridine itself (pKa of 5.25). foodb.ca The presence of the butanoic acid group at the 4-position will have a minor electronic effect on the basicity of the pyridine nitrogen.

Conversely, the basicity of the pyridine nitrogen will influence the acidity of the carboxylic acid. The protonated pyridinium (B92312) ion will have an electron-withdrawing effect, which is expected to increase the acidity of the carboxylic acid group compared to a simple alkanoic acid.

Due to its amphoteric nature, this compound can form salts with both acids and bases. Reaction with a strong base, such as sodium hydroxide (B78521), will deprotonate the carboxylic acid to form the corresponding carboxylate salt. Treatment with a strong acid, such as hydrochloric acid, will protonate the pyridine nitrogen, forming a pyridinium salt.

Table 1: Predicted Acid-Base Properties and Salt Formation

| Functional Group | Property | Reactant | Product |

| Carboxylic Acid | Acidic | Strong Base (e.g., NaOH) | Sodium 2-(2-methylpyridin-4-yl)butanoate |

| Pyridine Nitrogen | Basic | Strong Acid (e.g., HCl) | This compound hydrochloride |

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is amenable to standard derivatization reactions, most notably esterification and amidation.

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comcerritos.educhemguide.co.uk The use of a dehydrating agent or removal of water as it is formed can drive the equilibrium towards the ester product. google.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. google.com

Amidation is the reaction of the carboxylic acid with an amine to form an amide. This transformation typically requires the activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling agents. organic-chemistry.org Direct amidation can also be achieved under certain conditions, though it is often less efficient.

Table 2: Representative Esterification and Amidation Reactions

| Reaction | Reagents | Product |

| Esterification | Methanol, H₂SO₄ (catalyst) | Methyl 2-(2-methylpyridin-4-yl)butanoate |

| Amidation | Ethylamine, Coupling Agent (e.g., DCC) | N-Ethyl-2-(2-methylpyridin-4-yl)butanamide |

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reaction with electrophiles.

Quaternization is the reaction of the pyridine nitrogen with an alkyl halide to form a quaternary pyridinium salt. google.comnih.govresearchgate.netnih.gov This reaction is a classic example of nucleophilic substitution where the pyridine nitrogen acts as the nucleophile. The reactivity in quaternization can be influenced by the steric hindrance around the nitrogen atom. The presence of the methyl group at the 2-position may slightly hinder the approach of bulky alkylating agents. nih.gov

N-Oxidation involves the treatment of the pyridine with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide, to form the corresponding N-oxide. tamu.eduresearchgate.netnih.govresearchgate.net The formation of the N-oxide can alter the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions. nih.gov

Table 3: Quaternization and N-Oxidation Reactions

| Reaction | Reagent | Product |

| Quaternization | Methyl iodide | 4-(1-carboxypropyl)-1,2-dimethylpyridinium iodide |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 2-(2-Methyl-1-oxopyridin-1-ium-4-yl)butanoic acid |

The pyridine nitrogen of this compound can act as a ligand, coordinating to a variety of metal ions to form metal complexes. wikipedia.orgjscimedcentral.comresearchgate.net The carboxylate group, formed upon deprotonation of the carboxylic acid, can also participate in coordination, allowing the molecule to act as a bidentate ligand. The nature of the resulting metal complex will depend on the metal ion, the reaction conditions, and the stoichiometry of the reactants. Pyridine and its derivatives are known to form complexes with a wide range of transition metals. wikipedia.orgjscimedcentral.comnih.gov

Table 4: Potential Coordination Complexes

| Metal Ion | Potential Coordination Mode | Example Complex Structure |

| Copper(II) | Bidentate (N, O-donor) | [Cu(2-(2-Methylpyridin-4-yl)butanoato)₂] |

| Nickel(II) | Monodentate (N-donor) | [Ni(this compound)₄Cl₂] |

Transformations at the Methyl Substituent of the Pyridine Ring

The methyl group at the 2-position of the pyridine ring exhibits enhanced reactivity due to its proximity to the ring nitrogen. This methyl group is more acidic than a typical alkyl C-H bond and can be deprotonated by a strong base, such as butyllithium, to form a nucleophilic species. mdpi.commdpi.comresearchgate.net This carbanion can then react with various electrophiles, allowing for the elongation or functionalization of the methyl group.

Furthermore, the methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions. mdpi.com It can also undergo condensation reactions with aldehydes. mdpi.com

Table 5: Reactions at the Methyl Substituent

| Reaction | Reagents | Product |

| Deprotonation-Alkylation | 1. n-Butyllithium; 2. Ethyl iodide | 2-(2-Propylpyridin-4-yl)butanoic acid |

| Oxidation | Potassium permanganate | 4-(1-Carboxypropyl)pyridine-2-carboxylic acid |

Carbon-Carbon Bond Forming Reactions at the Butanoic Acid Chain

The alpha-carbon of the butanoic acid chain (the carbon atom adjacent to the carboxylic acid group) is another site for potential functionalization. The protons on this carbon are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in carbon-carbon bond-forming reactions. acs.orgyoutube.com

For example, the enolate can be alkylated by reaction with an alkyl halide. youtube.com This allows for the introduction of new alkyl groups at the alpha-position. Other carbon-carbon bond-forming reactions, such as the aldol (B89426) reaction, are also possible, although they may require specific reaction conditions to favor reaction at the alpha-carbon of the butanoic acid over other potential reaction sites in the molecule.

Table 6: Carbon-Carbon Bond Formation at the Butanoic Acid Chain

| Reaction | Reagents | Product |

| Alpha-Alkylation | 1. LDA (Lithium diisopropylamide); 2. Methyl iodide | 2-Methyl-2-(2-methylpyridin-4-yl)butanoic acid |

Investigation of Reaction Kinetics and Mechanistic Pathways of this compound

Detailed kinetic and mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature. However, the reactivity of this compound can be inferred by examining studies on related pyridine carboxylic acids. The principal reactive centers of the molecule are the carboxylic acid group and the pyridine ring, which can participate in a variety of chemical transformations.

One of the fundamental reactions of carboxylic acids is decarboxylation , the removal of the carboxyl group as carbon dioxide. The kinetics and mechanism of decarboxylation of pyridine carboxylic acids have been shown to be highly dependent on the position of the carboxyl group relative to the nitrogen atom in the pyridine ring. For instance, studies on the decarboxylation of picolinic acid (pyridine-2-carboxylic acid) suggest a mechanism involving a zwitterionic intermediate, which facilitates the elimination of CO2. While this compound has the carboxylic acid group on a butanoic chain attached to the 4-position of the pyridine ring, the electronic influence of the pyridine nitrogen could still play a role in the stability of potential intermediates during decarboxylation, albeit to a lesser extent than in picolinic acid. The reaction rate would likely be influenced by factors such as temperature, solvent polarity, and the presence of catalysts.

Another key reaction is esterification , the conversion of the carboxylic acid to an ester in the presence of an alcohol and an acid catalyst. The Fischer esterification is a classic example of this transformation. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. The kinetics of this reaction are typically second-order, being first-order in both the carboxylic acid and the alcohol under acidic conditions. For this compound, the reaction would proceed in a similar fashion, with the pyridine ring potentially influencing the reaction rate through its electronic effects.

The pyridine ring itself can undergo transformations, such as N-oxidation or reactions at the aromatic carbons, although the butanoic acid side chain might sterically hinder some of these reactions. The investigation of the mechanistic pathways for such reactions would likely involve techniques such as isotopic labeling, kinetic isotope effect studies, and computational modeling to elucidate the transition states and intermediates.

| Reaction Type | Probable Mechanism | Key Intermediates/Transition States | Influencing Factors |

| Decarboxylation | Unimolecular elimination of CO2, potentially influenced by the pyridine ring. | Carbanionic or zwitterionic intermediates. | Temperature, solvent, pH. |

| Esterification | Acid-catalyzed nucleophilic acyl substitution (Fischer esterification). | Protonated carbonyl, tetrahedral intermediate. | Acid catalyst concentration, alcohol concentration, temperature. |

| Pyridine Ring Reactions | Electrophilic or nucleophilic aromatic substitution, N-oxidation. | Wheland-type intermediates for electrophilic substitution. | Reagent type, catalyst, steric hindrance from the side chain. |

Utility as a Synthetic Precursor or Building Block in the Construction of More Complex Molecules

While specific examples of the use of this compound as a synthetic precursor are not widely reported, its structure suggests significant potential as a versatile building block in organic synthesis. The presence of both a carboxylic acid functional group and a substituted pyridine ring allows for a variety of subsequent chemical modifications to construct more complex molecules.

The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, acid chlorides, and alcohols. These transformations open up a wide range of possibilities for incorporating the 2-(2-methylpyridin-4-yl)butanoic framework into larger molecular architectures. For instance, the formation of amides by coupling with various amines is a common strategy in the synthesis of biologically active compounds.

The pyridine ring, with its methyl substituent, also offers handles for further functionalization. The nitrogen atom can be quaternized or oxidized, and the aromatic ring can potentially undergo substitution reactions, although the existing substituents will direct the position of any new incoming groups.

Given the prevalence of the pyridine scaffold in pharmaceuticals and agrochemicals, this compound could serve as a valuable starting material for the synthesis of novel compounds with potential biological activity. For example, pyridine derivatives are known to exhibit a wide range of pharmacological properties, and the butanoic acid side chain provides a flexible linker that can be used to attach the pyridine core to other molecular fragments.

One can envision its use in the synthesis of heterocyclic systems through cyclization reactions involving the butanoic acid chain. For example, intramolecular reactions could potentially lead to the formation of fused ring systems containing the pyridine moiety. Furthermore, it could be employed in multicomponent reactions, where its dual functionality could be exploited to build molecular complexity in a single step.

Although direct applications are not readily found in the literature, the table below outlines the potential synthetic transformations and the resulting classes of more complex molecules that could be accessed from this compound.

| Functional Group Transformation | Reagents and Conditions | Resulting Compound Class | Potential Application |

| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Esters | Pro-drugs, flavor and fragrance compounds. |

| Amide Coupling | Amine, Coupling Agent (e.g., DCC, EDC) | Amides | Biologically active molecules, polymers. |

| Reduction of Carboxylic Acid | Reducing Agent (e.g., LiAlH4) | Alcohols | Intermediates for further synthesis. |

| Conversion to Acid Chloride | Thionyl Chloride (SOCl2) or Oxalyl Chloride | Acid Chlorides | Reactive intermediates for acylation reactions. |

| N-Oxidation of Pyridine | Oxidizing Agent (e.g., m-CPBA) | Pyridine N-oxides | Modifying electronic properties, directing further substitutions. |

Q & A

Q. What are the key synthetic strategies for 2-(2-Methylpyridin-4-yl)butanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including coupling of pyridine derivatives with butanoic acid precursors. For example, hydrogen gas and sodium hydroxide are often used as catalysts in ethanol solvent to facilitate amine-ester condensations . Optimizing reaction time (e.g., 3–4 hours) and purification methods (e.g., solvent diffusion or column chromatography) can improve yields .

Q. How is the structural integrity of this compound confirmed in experimental settings?

Characterization relies on spectroscopic techniques:

Q. What intermolecular interactions drive its biological activity?

The compound engages in:

- π-π interactions between the pyridine ring and aromatic protein residues.

- Hydrogen bonding via the carboxylic acid group, critical for receptor binding . Computational docking studies (e.g., AutoDock Vina) are recommended to map binding sites .

Q. What purification methods are effective for isolating this compound?

Common methods include:

- Recrystallization from ethanol/water mixtures.

- Column chromatography using silica gel and eluents like ethyl acetate/hexane .

Advanced Research Questions

Q. How can the binding affinity of this compound to target enzymes be optimized?

Strategies include:

- Substituent modification : Introducing electron-withdrawing groups (e.g., -CF₃) to enhance π-π interactions .

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

- Molecular dynamics simulations to assess conformational stability in enzyme pockets .

Q. What analytical approaches resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation involves:

Q. How does the compound’s structure-activity relationship (SAR) inform analog design?

Key SAR findings:

- Methyl group position on pyridine: 2-substitution enhances metabolic stability vs. 3- or 4-substituted analogs .

- Butanoic acid chain length : Shorter chains reduce off-target interactions, while longer chains improve membrane permeability .

Q. What methodologies assess its metabolic stability in preclinical studies?

- In vitro assays : Liver microsomal stability tests (e.g., rat/human CYP450 enzymes).

- LC-MS/MS metabolite profiling to identify oxidation or conjugation products .

- Structural modifications : Adding fluorine atoms to block metabolic hotspots .

Q. How can derivatives be designed for selective inhibition of specific enzyme isoforms?

- Crystallography : Resolve enzyme-ligand co-structures to identify isoform-specific binding pockets.

- Fragment-based drug design : Combine pyridine fragments with isoform-targeting scaffolds .

Cross-Disciplinary Applications

Q. What role does this compound play in agrochemical research?

Structural analogs (e.g., 4-(2,4-dichlorophenoxy)butanoic acid) are precursors to synthetic auxin herbicides. Research focuses on:

Q. How is the compound utilized in material science?

As a ligand for metal-organic frameworks (MOFs):

- Coordination chemistry : The carboxylic acid group binds to metal nodes (e.g., Zn²⁺, Cu²⁺).

- Photoluminescence studies : Pyridine-containing MOFs exhibit tunable emission properties .

Data and Methodology Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.